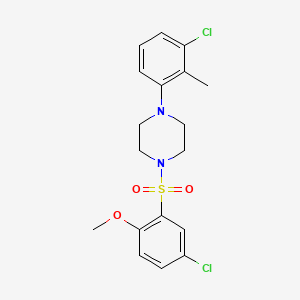
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylated compounds are a significant class of chemicals that have found extensive applications in medicinal chemistry . The difluoromethyl group is often introduced into molecules to modulate their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of considerable interest in recent years . Various methods have been developed, many of which involve the use of difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be complex and varies depending on the specific compound. The difluoromethyl group can form bonds with carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur .Chemical Reactions Analysis
Difluoromethylation reactions often involve the formation of a bond between a difluoromethyl group and another atom (such as carbon, oxygen, nitrogen, or sulfur) . These reactions can be carried out using various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the difluoromethyl group. This group can affect properties such as reactivity, stability, and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
A study on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid showcases a methodology that could be adaptable for synthesizing derivatives like 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid. This process involves a Grignard exchange reaction followed by carboxylation, utilizing microreactors for efficient synthesis. This method emphasizes the compound's role as a valuable synthetic intermediate in pharmaceuticals and materials science, suggesting similar applications for this compound (Q. Deng et al., 2015).
Analytical Chemistry
Another study discusses a water-soluble aromatic disulfide used for determining sulfhydryl groups in biological materials. While not directly related to this compound, it exemplifies the utility of specialized chemical compounds in developing analytical assays and tools, hinting at potential research applications for the compound in developing novel analytical methodologies (G. Ellman, 1959).
Polymer Science
Research into novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid (2,5-FDCA) touches on the importance of specific functional groups in creating materials with desirable properties. By analogy, incorporating this compound into polymers could similarly affect their properties, such as hydrogen bonding, solubility, and thermal stability, thereby broadening the scope of materials science and engineering (C. H. Wilsens et al., 2014)
Coordination Chemistry and Luminescence
In the field of coordination chemistry, 2,4-difluorobenzoic acid has been used to construct lanthanide ternary complexes, which exhibit specific crystal structures and luminescence properties. This indicates potential research applications of this compound in developing new luminescent materials or in the study of metal-organic frameworks (Dan-dan Du et al., 2020).
Computational Chemistry
A computational study of phloroglucinol's carboxylic acid in water solution demonstrates the significance of theoretical chemistry in understanding the behavior of complex molecules. Similar computational approaches could be employed to investigate the properties and potential applications of this compound, including its solubility, reactivity, and interaction with biological molecules (L. Mammino & M. M. Kabanda, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-4,5-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,9H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGSLBCHSJIGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)
![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)




![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)
![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)

![6-Fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2877197.png)